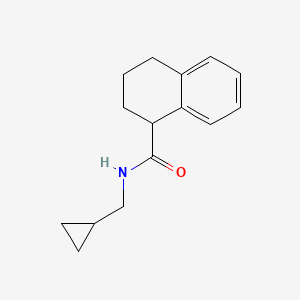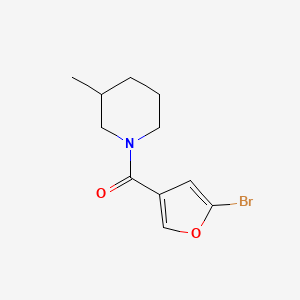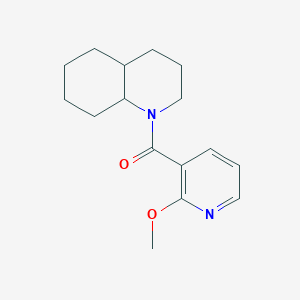
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone, also known as VU0650786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolone derivatives and has been synthesized using various methods. The purpose of
作用机制
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone acts as an allosteric modulator of the mGluR4 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Binding of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone to the receptor enhances its activity, leading to increased levels of cyclic AMP and calcium ions, which in turn activate downstream signaling pathways. This results in the neuroprotective, anti-inflammatory, and anti-tumor effects observed in preclinical studies.
Biochemical and Physiological Effects:
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been found to have a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and anti-tumor effects. In animal models of Parkinson's disease, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been shown to protect dopaminergic neurons from degeneration and improve motor function. In addition, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been found to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. Furthermore, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been shown to have anti-tumor effects in preclinical studies of breast cancer and glioblastoma.
实验室实验的优点和局限性
One of the advantages of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone is its specificity for the mGluR4 receptor, which reduces the likelihood of off-target effects. In addition, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone is its relatively short half-life, which may limit its clinical utility.
未来方向
There are several future directions for the study of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone. One area of interest is the potential use of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone in the treatment of Parkinson's disease, as well as other neurodegenerative disorders. Another area of interest is the development of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone as an anti-inflammatory and anti-tumor agent. In addition, further studies are needed to elucidate the mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone and to optimize its pharmacokinetic properties. Finally, the potential clinical utility of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone should be evaluated in human clinical trials.
合成方法
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been synthesized using different methods, including the one-pot synthesis and the multi-step synthesis. The one-pot synthesis involves the reaction of 2-methoxypyridine-3-carbaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. On the other hand, the multi-step synthesis involves the reaction of 2-methoxypyridine-3-carbaldehyde with 2-amino-1,2,3,4-tetrahydroquinoline, followed by cyclization of the resulting intermediate.
科学研究应用
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to act as an allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) and has been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been found to have anti-inflammatory and anti-tumor effects in preclinical studies.
属性
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-13(8-4-10-17-15)16(19)18-11-5-7-12-6-2-3-9-14(12)18/h4,8,10,12,14H,2-3,5-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPRKMNBXAOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)
![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

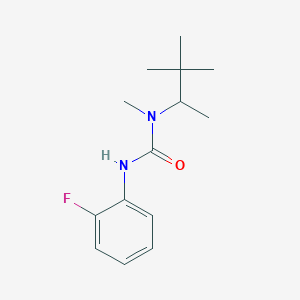

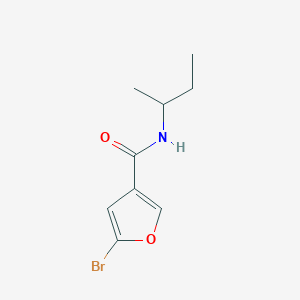

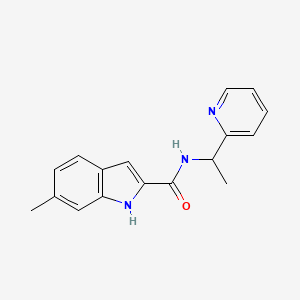
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
